molecular formula C6H6NNaO3S B13127403 Sodium 6-methoxypyridine-3-sulfinate

Sodium 6-methoxypyridine-3-sulfinate

Cat. No.: B13127403
M. Wt: 195.17 g/mol
InChI Key: MOAANVITCFHAAY-UHFFFAOYSA-M
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Description

Sodium 6-methoxypyridine-3-sulfinate is a chemical compound that belongs to the class of pyridine sulfinates. Pyridine sulfinates are known for their utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a methoxy group at the 6th position and a sulfinate group at the 3rd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methoxypyridine-3-sulfinate typically involves the sulfonation of 6-methoxypyridine. One common method includes the reaction of 6-methoxypyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 6-methoxypyridine-3-sulfinate primarily involves its role as a nucleophile in chemical reactions. The sulfinate group can donate electrons to form bonds with electrophilic centers, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

  • Sodium pyridine-3-sulfinate
  • Sodium thiophene-2-sulfinate
  • Sodium trifluoromethanesulfinate
  • Sodium nitrobenzenesulfinate

Comparison: Sodium 6-methoxypyridine-3-sulfinate is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to other sulfinates, it may offer distinct advantages in terms of stability and functional group compatibility .

Properties

Molecular Formula

C6H6NNaO3S

Molecular Weight

195.17 g/mol

IUPAC Name

sodium;6-methoxypyridine-3-sulfinate

InChI

InChI=1S/C6H7NO3S.Na/c1-10-6-3-2-5(4-7-6)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

MOAANVITCFHAAY-UHFFFAOYSA-M

Canonical SMILES

COC1=NC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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